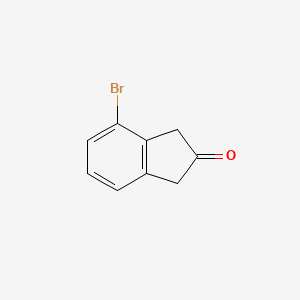

4-Bromo-2-Indanone

Vue d'ensemble

Description

4-Bromo-2-indanone is a chemical compound that is part of the indanone family, which are ketones derived from indane. Indanones are important intermediates in organic synthesis and have applications in the pharmaceutical and materials science industries. The bromine atom on the 4-position of the indanone ring system adds to the reactivity of the compound, making it a valuable building block for further chemical transformations .

Synthesis Analysis

The synthesis of indanone derivatives can be achieved through various methods. One approach involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides, which has been shown to produce indanones in good to excellent yields . Another method includes the Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids, leading to indenones, which are closely related to indanones . Additionally, the selective bromination of 4-chloro-1-indanone has been studied, and this process can potentially be adapted for the synthesis of 4-bromo-2-indanone .

Molecular Structure Analysis

The molecular structure of related brominated compounds has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene has been determined, providing insights into the effects of substituents on the geometry of brominated aromatic compounds . Although not directly about 4-bromo-2-indanone, this study can give a general idea of how bromine substitution might influence molecular structure.

Chemical Reactions Analysis

4-Bromo-2-indanone can undergo various chemical reactions due to the presence of both a ketone functional group and a bromine atom. The ketone group allows for reactions such as condensations, while the bromine atom can participate in further halogenation reactions or be used in cross-coupling reactions to introduce different substituents onto the indanone ring . The synthesis of 2-bromo-1-aryl-1H-indenes via a domino reaction sequence starting from gem-dibromocyclopropanes also highlights the reactivity of brominated intermediates in complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-2-indanone would be influenced by both the bromine atom and the indanone core. The presence of the bromine atom is likely to increase the molecular weight and density compared to unsubstituted indanone. The ketone group contributes to the compound's ability to form hydrogen bonds and its reactivity in nucleophilic addition reactions. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific structure and substituents present in the molecule .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

4-Bromo-2-Indanone is utilized in the synthesis of complex molecules and chemical transformations. Its bromine atom acts as a reactive site for further functionalization, enabling the construction of intricate molecular architectures. For instance, it has been used as a precursor in the synthesis of fused indane derivatives with multiple chiral centers through aminocatalytic asymmetric Diels-Alder reactions, followed by a cascade N-heterocyclic carbene-mediated benzoin condensation (Jia et al., 2013). Moreover, it served as a key intermediate in the synthesis of a basket-shaped hydrocarbon, which could potentially act as an end-cap template for carbon nanotubes, highlighting its significance in materials science (Cui et al., 2010).

Domino Transformations and Catalysis

The versatility of 4-Bromo-2-Indanone extends to domino transformations, where it undergoes sequential reactions leading to complex molecules. For example, it has participated in domino reactions triggered by secondary amines, producing 2-amino-1-trifluoromethyl indenols, which could be further transformed into indanones (Rulev et al., 2007). This showcases its utility in creating compounds with potential pharmacological interest. Additionally, its application in palladium-catalyzed carbonylative cyclization reactions to synthesize indenones underscores its importance in catalysis research (Harada et al., 2007).

Novel Compound Synthesis

The chemical reactivity of 4-Bromo-2-Indanone facilitates the synthesis of novel compounds. For instance, microwave-assisted one-pot synthesis methods in water have been developed to create 3-amino-1-aryl-8-bromo-2,4-dicyano-9H-fluorenes derivatives from 4-bromo-indanone, demonstrating an environmentally friendly approach to synthesizing potentially bioactive compounds (Zhou et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTMVUZONAQICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610535 | |

| Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-Indanone | |

CAS RN |

846032-36-8 | |

| Record name | 4-Bromo-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMOINDAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.